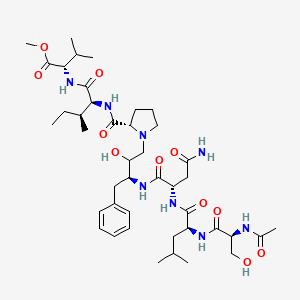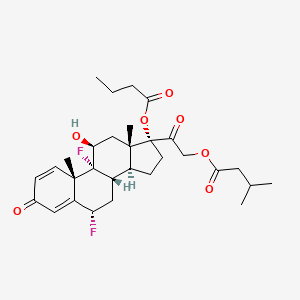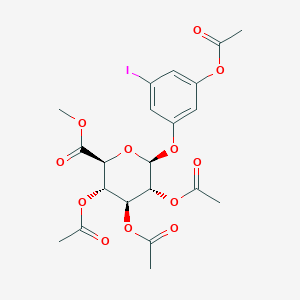
3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-b-D-glucuronide Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes multiple acetoxy groups and an iodophenol moiety, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester typically involves multiple steps, starting with the iodination of phenol derivatives. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a base such as pyridine. The glucuronidation step involves the reaction of the iodophenol derivative with glucuronic acid derivatives under acidic conditions to form the glucuronide ester.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The phenolic moiety can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as thiols or amines in the presence of a palladium catalyst.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Quinones.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The iodophenol moiety may also participate in redox reactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Methyl 3-(acetyloxy)-5-iodobenzoate: Similar structure but lacks the glucuronide moiety.
3-(Acetyloxy)-5-iodophenol: Lacks the glucuronide and methyl ester groups.
2’,3’,4’-Tri-O-acetyl-b-D-glucuronide Methyl Ester: Lacks the iodophenol moiety.
Uniqueness
3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-b-D-glucuronide Methyl Ester is unique due to its combination of acetoxy, iodophenol, and glucuronide groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C21H23IO12 |
|---|---|
分子量 |
594.3 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C21H23IO12/c1-9(23)29-14-6-13(22)7-15(8-14)33-21-19(32-12(4)26)17(31-11(3)25)16(30-10(2)24)18(34-21)20(27)28-5/h6-8,16-19,21H,1-5H3/t16-,17-,18-,19+,21+/m0/s1 |
InChIキー |
HHCLYQKBEARFJZ-VDRZXAFZSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


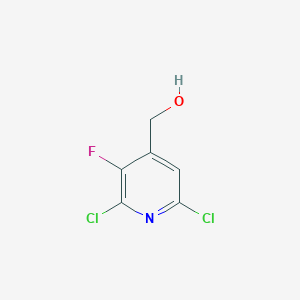
![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
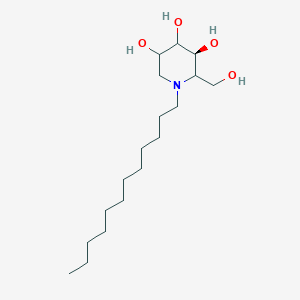

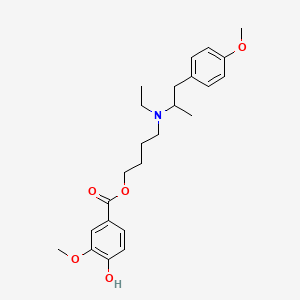
![Benzyldimethyldecylammonium Chloride-[D]](/img/structure/B13839365.png)
![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
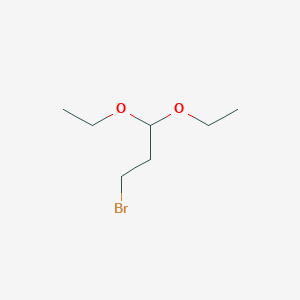
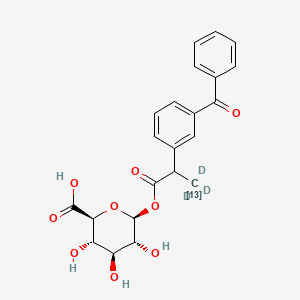
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)

